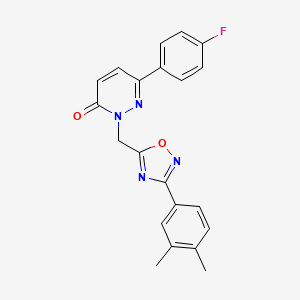

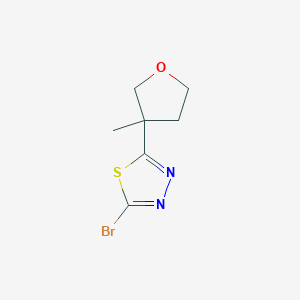

![molecular formula C19H17FN2O4S B2590069 4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207039-47-1](/img/structure/B2590069.png)

4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The benzothiadiazine-1,1-dioxide ring is a novel scaffold in medicinal chemistry . It has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this scaffold is influenced by many functional groups attached to the ring .

Synthesis Analysis

The synthesis of related compounds often involves the use of Michael addition reactions . For example, pyrimido[2,1-b][1,3]thiazines were obtained via Michael addition of a compound to polarized systems in the presence of nanosized ZnO . S-alkylation of a pyrimidine followed by cyclization with various reagents afforded the desired thiazolo[3,2-a]pyrimidines .Molecular Structure Analysis

The benzothiadiazine-1,1-dioxide ring is part of a larger group of structures known as thiadiazines . These structures have a molecular formula of C3H4N2S and feature a sulfur atom adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The benzothiadiazine-1,1-dioxide ring can undergo various chemical reactions depending on the functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring can lead to active compounds .Scientific Research Applications

Antioxidant Properties

Chalcones, including the compound , exhibit antioxidant activity. Their ability to scavenge free radicals makes them valuable in preventing oxidative stress-related diseases .

Antihepatotoxic Effects

Chalcones have been investigated for their hepatoprotective properties. They may help mitigate liver damage caused by toxins or diseases .

Neuroprotective Potential

Research suggests that chalcones possess neuroprotective properties. They may contribute to neuronal health and protect against neurodegenerative conditions .

Antibacterial Activity

Chalcones exhibit antibacterial effects against various pathogens. Their use in developing novel antimicrobial agents is an active area of research .

Inhibition of Topoisomerase I

Chalcones have been studied as potential inhibitors of topoisomerase I, an enzyme involved in DNA replication and repair. Such inhibition could have implications in cancer therapy .

Antimalarial Properties

Some chalcones demonstrate antimalarial activity. Researchers explore their potential as adjuncts to existing antimalarial drugs .

Anticancer Applications

Chalcones, including the fluorinated compound mentioned, exhibit anticancer properties. They interfere with cancer cell growth, proliferation, and metastasis .

Other Pharmacological Activities

Chalcones also show promise in other areas, such as anti-inflammatory, antifungal, and antihypertensive effects .

Future Directions

The benzothiadiazine-1,1-dioxide scaffold and its derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and exploring their potential therapeutic applications .

properties

IUPAC Name |

4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-3-25-13-8-9-18(26-4-2)17(10-13)22-12-14(11-21)27(23,24)19-15(20)6-5-7-16(19)22/h5-10,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEJBUBRFXNRHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)

![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)

![2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2589997.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2589999.png)

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)